2,4-Dichlorobenzamide
Overview
Description
2,4-Dichlorobenzamide is an organic compound with the molecular formula C₇H₅Cl₂NO. It is a white to off-white crystalline powder with a melting point of 191-194°C . This compound is primarily used as an intermediate in the synthesis of various chemicals and pharmaceuticals.
Mechanism of Action
Target of Action
2,4-Dichlorobenzamide (BAM) is a metabolite of the herbicide 2,6-dichlorobenzonitrile (dichlobenil) It’s known that benzamides, a class of compounds to which bam belongs, are widely used in the pharmaceutical industry . They are found in potential drug compounds such as loperamide, acetaminophen, lidocaine, atorvastatin, lisinopril, valsartan, sorafenib, diltiazem, lipitor, and vyvanse . These compounds exhibit a wide range of biological activities, including antiplatelet activity .
Mode of Action
For instance, some benzamides act as enzyme inhibitors, while others may interact with receptors or other proteins .
Biochemical Pathways
BAM is a key intermediate in the aerobic biodegradation of some polychlorinated biphenyl (PCB) congeners, which are important environmental pollutants . The degradation of BAM involves several biochemical pathways, leading to the formation of various intermediates and end products . .
Pharmacokinetics
It’s known that bam has a molecular weight of 19003 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that benzamides, in general, can have a wide range of effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of BAM. For instance, the presence of other pollutants, soil composition, temperature, and pH can affect the biodegradation of BAM . Moreover, the use of BAM in agricultural environments can lead to its presence in groundwater , potentially affecting its stability and action.
Biochemical Analysis
Biochemical Properties
2,4-Dichlorobenzamide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in detoxification processes. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. These interactions often result in the hydroxylation of this compound, leading to the formation of more polar metabolites that can be more easily excreted from the body . Additionally, this compound can bind to glutathione S-transferase, facilitating its conjugation with glutathione, which further aids in its detoxification and elimination.
Cellular Effects
This compound has been observed to affect various cellular processes. It can induce oxidative stress in liver cells, leading to changes in liver structure and function . This compound can disrupt cell signaling pathways by altering the redox state of the cell, which in turn affects gene expression and cellular metabolism. In particular, this compound has been shown to decrease the antioxidant capacity of cells, leading to increased lipid peroxidation and damage to cellular membranes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of certain enzymes, such as cytochrome P450, leading to the accumulation of reactive oxygen species and subsequent oxidative stress . Additionally, this compound can interact with nuclear receptors, altering the expression of genes involved in detoxification and stress response. These interactions can result in changes in the levels of various proteins and enzymes, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat. Over time, the degradation products of this compound can accumulate, potentially leading to different biological effects compared to the parent compound . Long-term exposure to this compound in in vitro studies has shown that it can cause persistent oxidative stress and damage to cellular components, which may lead to chronic toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in liver enzyme levels. At higher doses, this compound can lead to significant liver damage, characterized by necrosis and inflammation . Threshold effects have been observed, where doses above a certain level result in disproportionately severe toxic effects. Additionally, high doses of this compound can cause adverse effects on other organs, such as the kidneys and lungs .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the compound to form more polar metabolites . These metabolites can then undergo conjugation with glutathione or glucuronic acid, facilitating their excretion. The metabolic pathways of this compound also involve the formation of N-(2,4-dichlorophenoxyacetyl)-L-aspartic and N-(2,4-dichlorophenoxyacetyl)-L-glutamic acids in plants . These pathways help in detoxifying the compound and reducing its toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The compound can also be distributed to different tissues, with higher concentrations typically found in the liver and kidneys due to their roles in detoxification and excretion .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound is often found in the cytoplasm, where it interacts with various enzymes and proteins involved in detoxification . Additionally, this compound can localize to the endoplasmic reticulum, where it affects the activity of cytochrome P450 enzymes . The localization of this compound to specific cellular compartments can be influenced by targeting signals and post-translational modifications, which direct the compound to its sites of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzamide can be synthesized through the direct condensation of 2,4-dichlorobenzoic acid with ammonia or amines. One common method involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride, which is then reacted with ammonia to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar methods. The process often includes the use of solvents like tetrahydrofuran and catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution.
Condensation Reactions: It can react with amines to form various benzamide derivatives.
Common Reagents and Conditions:
Thionyl Chloride: Used to convert 2,4-dichlorobenzoic acid to 2,4-dichlorobenzoyl chloride.
Amines: React with 2,4-dichlorobenzoyl chloride to form benzamide derivatives.
Major Products:
Benzamide Derivatives: Formed through reactions with various amines.
Scientific Research Applications
2,4-Dichlorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and other industrial chemicals.
Properties
IUPAC Name |
2,4-dichlorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFUNTSOBHSMBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022190 | |
Record name | 2,4-Dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2447-79-2 | |
Record name | 2,4-Dichlorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2447-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2447-79-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichlorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DICHLOROBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX274BU5RA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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